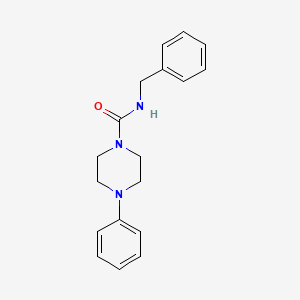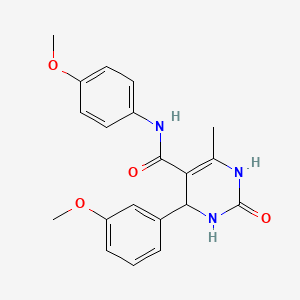
4-(3-methoxyphenyl)-N-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a derivative of pyrimidine, which is a basic structure in many important biomolecules like thymine, cytosine, and uracil found in DNA and RNA. The methoxyphenyl groups attached to the pyrimidine ring suggest that it might have unique chemical properties .
Molecular Structure Analysis
The molecular structure of this compound, based on its name, would include a pyrimidine ring with methoxyphenyl groups attached. The presence of these groups could influence the compound’s reactivity and interactions with other molecules .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. Pyrimidine derivatives can undergo a variety of reactions, but without more specific information, it’s difficult to predict the exact reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the methoxyphenyl groups could impact properties like solubility, melting point, and reactivity .Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Applications
- Synthesis of Novel Heterocyclic Compounds : A study by Abu‐Hashem et al. (2020) involved the synthesis of novel compounds, including derivatives of 4-(3-methoxyphenyl)-N-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide. These compounds exhibited significant anti-inflammatory and analgesic activities, highlighting their potential in medical applications (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Cytotoxicity and Antidiabetic Screening
- Cytotoxic Activity Against Cancer Cells : Hassan et al. (2014) synthesized 5-amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides, which are structurally related to the chemical . These compounds were evaluated for their cytotoxic activity against Ehrlich Ascites Carcinoma cells, showing the relevance of such structures in cancer research (Hassan, Hafez, & Osman, 2014).
- In Vitro Antidiabetic Activity : In a study by Lalpara et al. (2021), derivatives similar to this compound were synthesized and evaluated for their antidiabetic activity using an α-amylase inhibition assay. This indicates potential applications in diabetes treatment (Lalpara, Vachhani, Hadiyal, Goswami, & Dubal, 2021).
Synthesis for Pharmacological Screening
- Synthesis for Antiplatelet and Anticardiac Activity : Research by Chatterjee et al. (2010) involved synthesizing ethyl-1-carbamoyl-4-(2 or 4-substituted phenyl)-6-methyl-2-oxo-1, 2, 3, 4-tetrahydropyrimidine-5-carboxylate through an ultrasound-accelerated reaction. The compounds showed significant antiplatelet activity and moderate anticardiac activity, suggesting their potential in cardiovascular treatments (Chatterjee, Sharma, Jadhav, & Chandak, 2010).
Crystallographic and Structural Studies
- Isostructural and Molecular Structure Studies : Trilleras et al. (2009) conducted a study on isostructural compounds related to this compound. They analyzed their crystal and molecular structures, which is crucial for understanding the physicochemical properties of such compounds (Trilleras, Quiroga, Cobo, & Glidewell, 2009).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-(3-methoxyphenyl)-N-(4-methoxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4/c1-12-17(19(24)22-14-7-9-15(26-2)10-8-14)18(23-20(25)21-12)13-5-4-6-16(11-13)27-3/h4-11,18H,1-3H3,(H,22,24)(H2,21,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDEWAVBAFKBJQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=O)N1)C2=CC(=CC=C2)OC)C(=O)NC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

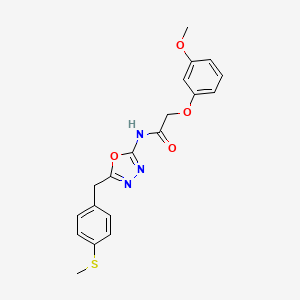
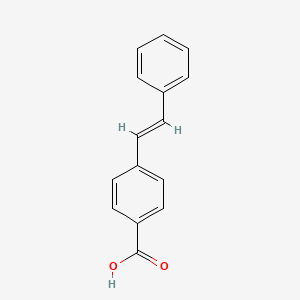

![[1-(1-Naphthyl)ethyl]carbamic acid tert-butyl ester](/img/structure/B2669270.png)
![2-(benzyloxy)-N-[cyano(2,4-difluorophenyl)methyl]acetamide](/img/structure/B2669272.png)
![8-(4-butylphenyl)-3-(2-ethoxyethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2669275.png)
![2-Methyl-4-(methylsulfanyl)[1]benzofuro[3,2-d]pyrimidine](/img/structure/B2669276.png)
![2,5-Dichloro-N-(3-methyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)benzamide](/img/structure/B2669278.png)
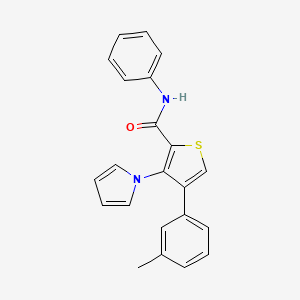
![(5S,7R)-N-(Cyanomethyl)-2-(2-methoxyethyl)-5,7-dimethyl-5,7-dihydro-4H-pyrano[3,4-c]pyrazole-3-carboxamide](/img/structure/B2669280.png)

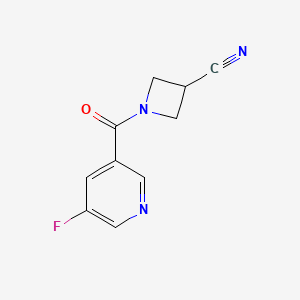
![1-Methyl-3-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B2669284.png)
